(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile is an organic compound that features a fluorinated phenyl group, a pyrrole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 1-methylpyrrole.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-fluorobenzaldehyde and 1-methylpyrrole-2-carboxaldehyde in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The fluorinated phenyl group and the nitrile group are key functional groups that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-chlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(2-bromophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
- (E)-2-(2-methylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
Uniqueness
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-17-8-4-5-12(17)9-11(10-16)13-6-2-3-7-14(13)15/h2-9H,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBXNOQNZYLBI-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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